molecular formula C19H19N3O4 B3102720 PZ-Pro-OH CAS No. 1423017-97-3

PZ-Pro-OH

Cat. No.: B3102720
CAS No.: 1423017-97-3
M. Wt: 353.4 g/mol
InChI Key: ZMZPSHULEFQAGI-KRWDZBQOSA-N
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Description

PZ-Pro-OH, also known as Pz-Pro-Leu-OH, is a chromogenic substrate used in various biochemical assays. It is particularly significant in the study of collagenase and thimet oligopeptidase activities. The compound is a derivative of piperazine, a nitrogen-containing heterocycle with a six-member ring and two secondary amino groups .

Scientific Research Applications

PZ-Pro-OH is widely used in scientific research, particularly in:

Mechanism of Action

Target of Action

PZ-Pro-OH is a chromogenic substrate used for the assay of collagenase and thimet oligopeptidase . These enzymes, also known as Pz-peptidase, metalloendopeptidase 24.15, and collagenase-like peptidase, are the primary targets of this compound . Collagenase plays a crucial role in the breakdown of collagen in the extracellular matrix, which is essential for tissue remodeling and wound healing. Thimet oligopeptidase is involved in the metabolism of intracellular peptides.

Mode of Action

The interaction of this compound with its targets involves enzymatic cleavage. The cleavage yields Pz-Pro-Leu-OH (or this compound), and this process can be monitored by analytical HPLC . This interaction results in changes that can be detected and measured, providing a means to assay the activity of the target enzymes.

Biochemical Analysis

Biochemical Properties

PZ-Pro-OH plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with hydroxyl radicals, which initiate the oxidation of this compound. This reaction predominantly involves the abstraction of hydrogen atoms from the C-H sites of this compound, leading to the formation of various intermediate products . Additionally, this compound interacts with enzymes involved in redox reactions, influencing the overall redox potential and kinetics of the reactions .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the redox potential within cells, thereby impacting the redox-sensitive signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting the overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with hydroxyl radicals, leading to the formation of various intermediate products. These intermediates can further react with oxygen to produce cyclic imine products and other compounds . The binding interactions of this compound with biomolecules, such as enzymes and proteins, result in enzyme inhibition or activation, ultimately influencing gene expression and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to modulate cellular functions over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences the metabolic flux and levels of metabolites within cells. The primary metabolic pathway of this compound involves its oxidation by hydroxyl radicals, leading to the formation of intermediate products that participate in further biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound in different cellular compartments . The rapid ion transport channels formed by intramolecular hydrogen bonds play a significant role in the efficient distribution of this compound within cells.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PZ-Pro-OH involves the reaction of piperazine with proline and leucine derivatives under controlled conditions. The reaction typically occurs in an aqueous medium at a pH of 7.5 and a temperature of 37°C. The process involves the enzymatic cleavage of Pz-Pro-Leu-Gly-Pro-D-Arg-OH, yielding Pz-Pro-Leu-OH and other by-products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

PZ-Pro-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific application as a chromogenic substrate in enzymatic assays. Its ability to yield measurable products upon enzymatic cleavage makes it a valuable tool in biochemical research .

Properties

IUPAC Name

(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-18(24)17-7-4-12-22(17)19(25)26-13-14-8-10-16(11-9-14)21-20-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,24)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZPSHULEFQAGI-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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